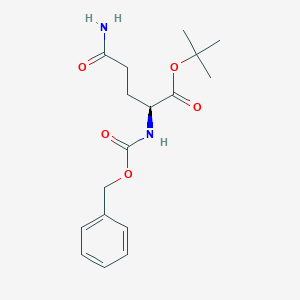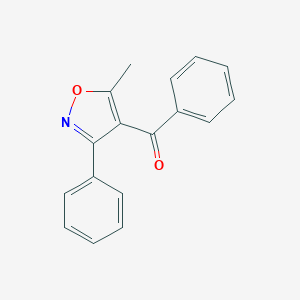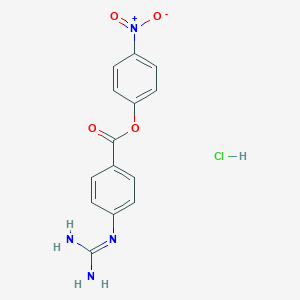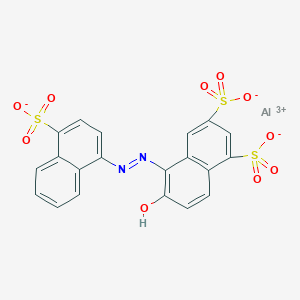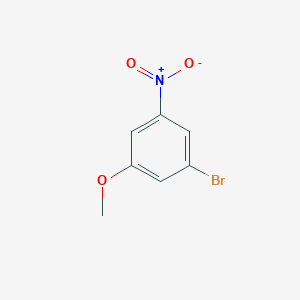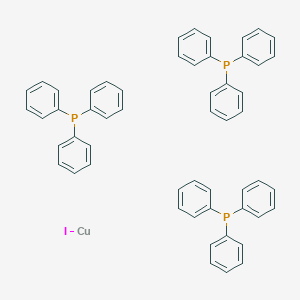
Copper, iodotris(triphenylphosphine)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, iodotris(triphenylphosphine)-, (T-4)- is a copper-based chemical compound that has been widely used in scientific research for its unique properties. It is a highly reactive and versatile compound that can be synthesized using various methods. In
Applications De Recherche Scientifique
Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various reactions, including the synthesis of organic compounds and the degradation of pollutants. It has also been used in the preparation of metal-organic frameworks and as a precursor for the synthesis of other copper-based compounds.
Mécanisme D'action
Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- acts as a Lewis acid catalyst, which means it can accept electron pairs from other molecules to form new chemical bonds. It can also act as a reducing agent, which means it can donate electrons to other molecules to reduce their oxidation state. These properties make it useful in various chemical reactions.
Effets Biochimiques Et Physiologiques
Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can cause oxidative stress in cells and may have toxic effects on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- in lab experiments is its versatility. It can be used in various reactions and can act as both a Lewis acid catalyst and a reducing agent. However, its toxicity and potential for oxidative stress make it important to handle with care and to use appropriate safety precautions.
Orientations Futures
There are many future directions for the use of Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- in scientific research. One area of interest is its potential use in the synthesis of metal-organic frameworks for applications in gas storage and separation. Another area of interest is its use in the preparation of new copper-based compounds with unique properties. Further studies are needed to better understand its biochemical and physiological effects and to determine its potential for use in medical applications.
Conclusion:
In conclusion, Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- is a versatile and highly reactive compound that has been widely used in scientific research. Its unique properties make it useful in various chemical reactions, and its potential for use in medical applications is an area of ongoing research. However, its toxicity and potential for oxidative stress make it important to handle with care and to use appropriate safety precautions. Further studies are needed to fully understand its biochemical and physiological effects and to determine its potential for use in various applications.
Méthodes De Synthèse
Copper, iodotris(triphenylphosphine)-, (Copper, iodotris(triphenylphosphine)-, (T-4)-)- can be synthesized using various methods, including the reaction of copper(I) iodide and triphenylphosphine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of copper(II) acetate and triphenylphosphine in the presence of iodine. The resulting compound is a yellow-orange powder that is soluble in organic solvents.
Propriétés
Numéro CAS |
15709-82-7 |
|---|---|
Nom du produit |
Copper, iodotris(triphenylphosphine)-, (T-4)- |
Formule moléculaire |
C54H45CuIP3 |
Poids moléculaire |
977.3 g/mol |
Nom IUPAC |
iodocopper;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Cu.HI/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1 |
Clé InChI |
GQMWLWIPQUJUAY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I |
Autres numéros CAS |
15709-82-7 |
Synonymes |
Iodtris(triphenylphosphino)kupfer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



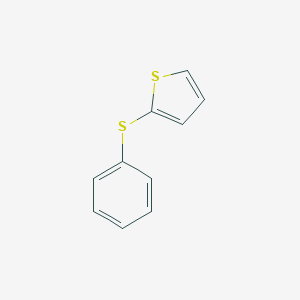
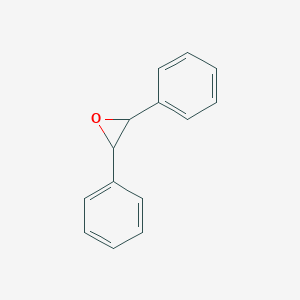
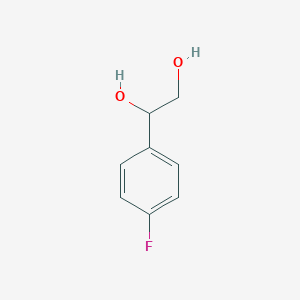
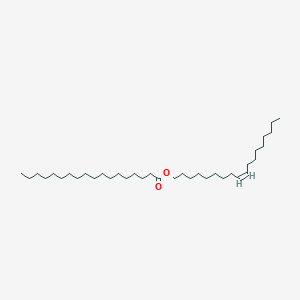
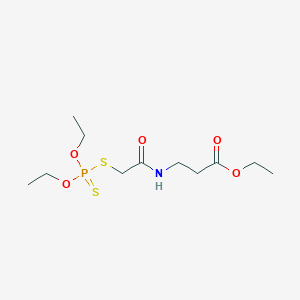
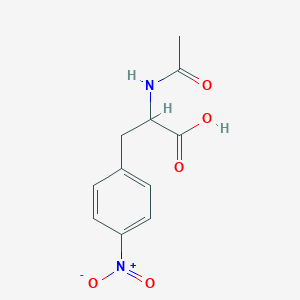
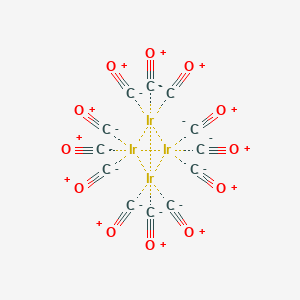
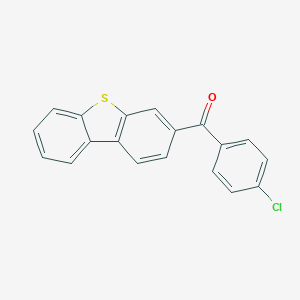
![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
